molecular formula C4H6BrN3S B6188009 (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol CAS No. 2639441-05-5

(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol

Cat. No.: B6188009
CAS No.: 2639441-05-5
M. Wt: 208.1
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Description

(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with methanethiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanesulfonic acid.

    Reduction: 2-methyl-2H-1,2,3-triazol-4-yl)methanethiol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to design inhibitors or activators of specific enzymes, contributing to the understanding of biochemical pathways and the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol
  • (5-iodo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol
  • (5-fluoro-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol

Uniqueness

(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

CAS No.

2639441-05-5

Molecular Formula

C4H6BrN3S

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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